

Validating BMS-986142 Efficacy in Lupus Models: A Comparative Analysis

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Compound of Interest

Compound Name: BMS-986142
CAS No.: 1643368-58-4
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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical efficacy of Bruton's Tyrosine Kinase (BTK) inhibitors in validated lupus mouse models. While direct experimental data for **BMS-986142** in systemic lupus erythematosus (SLE) models is not extensively available in the public domain, this document summarizes the performance of other BTK inhibitors as a surrogate to project the potential efficacy of this therapeutic class. Furthermore, a comparison is drawn with a selective Tyrosine Kinase 2 (Tyk2) inhibitor from Bristol Myers Squibb, deucravacitinib (BMS-986165), which has demonstrated robust efficacy in a murine lupus nephritis model.

Targeting B-Cell Activation in Lupus: The Role of BTK Inhibition

Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes that deposit in tissues, leading to inflammation and organ damage. B-cells play a central role in this pathology through antigen presentation, cytokine production, and their differentiation into autoantibody-secreting plasma cells. Bruton's Tyrosine Kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for autoimmune diseases like lupus.^[1]

BMS-986142 is a potent and highly selective reversible inhibitor of BTK.[2] While its efficacy has been demonstrated in models of rheumatoid arthritis, its potential in treating lupus is evaluated here by examining data from other BTK inhibitors in relevant pre-clinical models.

Comparative Efficacy of BTK Inhibitors in Lupus Mouse Models

To provide a comprehensive overview, this section summarizes the quantitative efficacy data of various BTK inhibitors in established mouse models of lupus, including the MRL/lpr, NZB/W F1, and BXSB-Yaa strains. These models spontaneously develop autoimmune characteristics that mimic human SLE, such as autoantibody production, glomerulonephritis, and splenomegaly.

Drug	Mouse Model	Key Efficacy Parameters	Results	Reference
HM71224	MRL/lpr	- Splenomegaly- Lymph node enlargement- Activated B-cells in spleen- Anti-dsDNA IgG- Skin lesions- Proteinuria (AUC)- Blood Urea Nitrogen (BUN)- Nephromegaly- Glomerulonephritis (GN) score	- Decreased splenomegaly (p<0.001)- Decreased lymph node enlargement (p<0.01)- Decreased activated B-cells (p<0.01)- 47% reduction in anti-dsDNA IgG- Decreased skin lesions (p<0.001)- Decreased proteinuria (p<0.01)- Decreased BUN (p<0.05)- Decreased nephromegaly (p<0.001)- Decreased GN score (p<0.01)	[3]
M7583	BXSB-Yaa	- Autoantibody levels- Nephritis- Mortality	- Reduced autoantibody levels- Reduced nephritis- Reduced mortality	[4]
Evobrutinib	NZB/W F1	- B-cell activation- Autoantibody	- Suppressed B-cell activation- Reduced	[4]

production- Plasma cell numbers- B- and T-cell subsets- Kidney damage	autoantibody production- Reduced plasma cell numbers- Normalized B- and T-cell subsets- Reduced kidney damage
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An Alternative Approach: Tyk2 Inhibition with Deucravacitinib (BMS-986165)

As a point of comparison, deucravacitinib, a selective Tyk2 inhibitor also developed by Bristol Myers Squibb, has shown significant promise in both pre-clinical and clinical settings for lupus. Tyk2 is a key mediator in the signaling of type I interferons, IL-12, and IL-23, all of which are implicated in the pathogenesis of SLE.

A pre-clinical study using a murine model of lupus nephritis demonstrated that BMS-986165 provided robust efficacy.[5] This highlights a different, yet potentially complementary, therapeutic strategy to BTK inhibition for the treatment of lupus.

Experimental Protocols

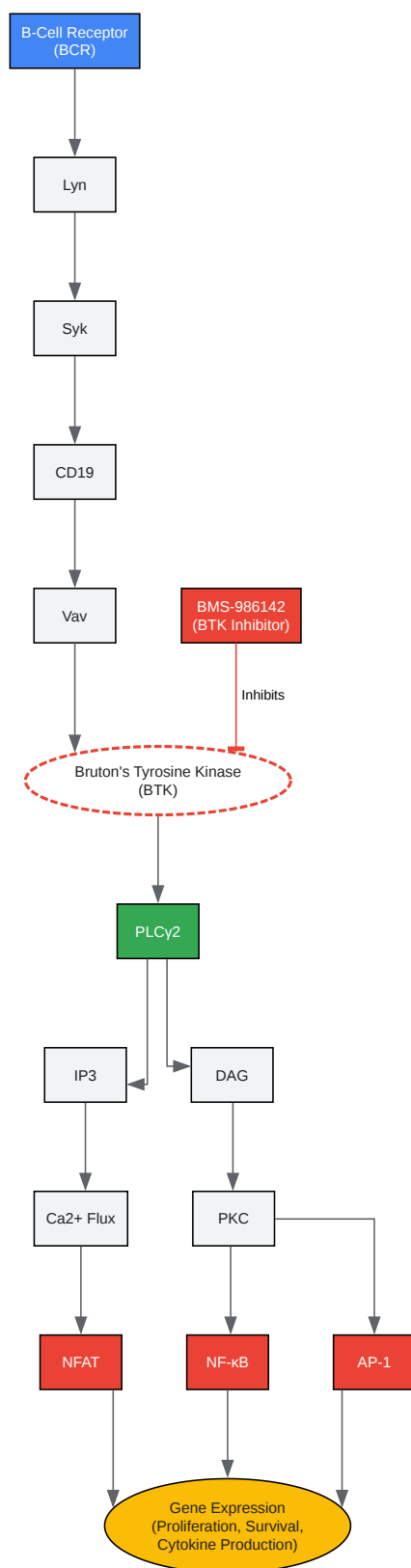
A generalized experimental protocol for evaluating the efficacy of a therapeutic agent in a lupus mouse model is as follows:

- **Animal Model:** MRL/lpr or NZB/W F1 mice are commonly used as they spontaneously develop a lupus-like disease.
- **Treatment:** Mice receive the investigational drug (e.g., a BTK inhibitor) or a vehicle control, typically via oral gavage, starting at an age when disease signs are not yet apparent (prophylactic) or after disease onset (therapeutic).
- **Monitoring:** Disease progression is monitored through various parameters:

- Proteinuria: Measured weekly or bi-weekly using urine test strips.
- Autoantibodies: Serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies are measured by ELISA at specified time points.
- Splenomegaly and Lymphadenopathy: Spleen and lymph node weights are measured at the end of the study.
- Kidney Histopathology: Kidneys are harvested, sectioned, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.
- Data Analysis: Statistical analysis is performed to compare the treated group with the vehicle control group.

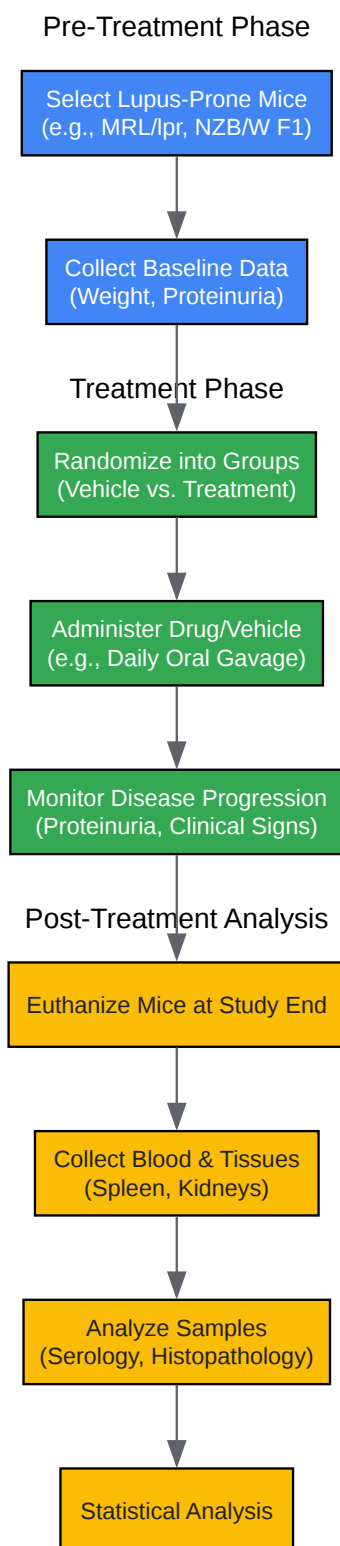
Signaling Pathways and Experimental Workflow

To visually represent the underlying biological and experimental frameworks, the following diagrams are provided.



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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.



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Caption: Experimental Workflow for Efficacy Testing in Lupus Models.

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